1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, triazole, pyridazine, and diazepane moieties, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties may find applications in materials science and other industrial processes.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane: shares similarities with other heterocyclic compounds that feature pyrazole, triazole, and pyridazine moieties.
4,4’-Difluorobenzophenone: Another compound with a complex structure used in high-performance polymers.
Noble gas compounds: Although not directly related, these compounds also exhibit unique chemical properties due to their unusual structures.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8O/c1-24-11(5-6-20-24)14(28)26-8-2-7-25(9-10-26)13-4-3-12-21-22-15(16(17,18)19)27(12)23-13/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZAPQJKPUOASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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